7-Bromo-3-fluoroimidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Frameworks in Diverse Research Domains
Role as a Privileged Heterocyclic Scaffold in Chemical Biology and Material Science
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the design of biologically active molecules, with derivatives exhibiting a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The structural rigidity and the presence of nitrogen atoms in the scaffold allow for specific interactions with biological macromolecules such as enzymes and receptors. This has led to the development of several marketed drugs, including zolpidem (an insomnia treatment), alpidem (B1665719) (an anxiolytic), and minodronic acid (for osteoporosis), underscoring the therapeutic relevance of this heterocyclic system.
In the field of material science, imidazo[1,2-a]pyridine derivatives are valued for their luminescent properties. Their rigid, planar structure and extended π-conjugated system can give rise to strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The ability to tune the emission color and quantum yield through synthetic modification of the core structure further enhances their utility in this area.
Evolution of Research Perspectives on Imidazo[1,2-a]pyridine Derivatives
Initial research into imidazo[1,2-a]pyridines was primarily focused on the synthesis of the core structure and the exploration of its fundamental reactivity. Over the decades, the focus has shifted towards the development of more efficient and diverse synthetic methodologies, including multicomponent reactions and transition metal-catalyzed C-H functionalization. These advancements have enabled the rapid generation of large libraries of imidazo[1,2-a]pyridine derivatives with a wide range of substituents.
More recently, research has become increasingly target-oriented, with a greater emphasis on understanding the structure-activity relationships (SAR) of these compounds. The goal is to design molecules with high potency and selectivity for specific biological targets. This has been driven by a deeper understanding of disease biology and the availability of advanced computational tools for drug design. In material science, the focus has evolved from simple fluorescent dyes to the rational design of sophisticated functional materials with tailored photophysical and electronic properties.
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
7-bromo-3-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |
InChI Key |
OQYPAAQOCXSMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2F)C=C1Br |
Origin of Product |
United States |
Contextualization of 7 Bromo 3 Fluoroimidazo 1,2 a Pyridine Within the Imidazo 1,2 a Pyridine Family
Strategies for Imidazo[1,2-a]pyridine Core Construction
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with a variety of methods developed to achieve this bicyclic system. These strategies often involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable two-carbon synthon.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.combeilstein-journals.orgsciforum.netmdpi.comresearchgate.net This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com
For the synthesis of a scaffold like this compound, a hypothetical GBB-type approach could involve a 4-bromo-2-aminopyridine as the starting pyridine (B92270) component. The reaction would proceed through the formation of an imine between the 2-aminopyridine and an aldehyde, followed by the [4+1] cycloaddition of the isocyanide. While the direct synthesis of this compound via a GBB reaction is not explicitly detailed in the surveyed literature, the principles of this methodology are broadly applicable to a wide range of substituted 2-aminopyridines.
A variety of catalysts have been employed to promote the GBB reaction, including ammonium (B1175870) chloride and p-toluenesulfonic acid, which are considered greener alternatives. mdpi.com The reaction conditions are often mild, proceeding at room temperature or with gentle heating.
Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactant 1 (Pyridine) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Catalyst | Product | Reference |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl | N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine | mdpi.com |
| 2-Aminopyridine | Benzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | NH4Cl | Imidazo[1,2-a]pyridine-3-amine derivative | sciforum.net |
| 2-Aminopyridines | Isatins | Isocyanides | Not specified | Tetracyclic fused imidazo[1,2-a]pyridines | beilstein-journals.org |
Cyclization and Condensation Reactions
The most traditional and widely used method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. To synthesize this compound, this would conceptually involve the reaction of 4-bromo-2-aminopyridine with a fluoro-substituted α-halocarbonyl reagent, such as 2-bromo-1-fluoroethan-1-one, followed by cyclization.
Variations of this approach have been developed to improve yields and expand the substrate scope. For instance, the cyclization of 4-bromo-2-aminopyridine with chloroacetaldehyde (B151913) under basic conditions is a known method for preparing the corresponding 7-bromoimidazo[1,2-a]pyridine. nih.gov The introduction of the fluorine at the 3-position could potentially be achieved through subsequent functionalization or by using a fluorinated starting material.
One-pot procedures that combine condensation and cyclization steps are highly desirable for their efficiency. For example, a facile synthesis of 3-fluoro-imidazopyridine derivatives has been reported starting from styrene, which undergoes a three-step, one-pot sequence of bromination, condensation, and fluorination. nih.gov
Oxidative Coupling and Tandem Processes
Oxidative coupling and tandem reactions provide elegant and efficient pathways to the imidazo[1,2-a]pyridine nucleus, often minimizing the number of synthetic steps and purification procedures. A notable example is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. nih.gov
Another powerful strategy involves the [3+2] oxidative cyclization of 2-aminopyridines with terminal alkynes. For instance, the synthesis of 7-fluoro-imidazo[1,2-a]pyridine has been achieved with a high yield of 92% through a copper-complex-catalyzed reaction between 2-amino-4-fluoropyridine (B1287999) and acetylene (B1199291) in the presence of a peroxide. chemicalbook.com This method is advantageous due to its use of inexpensive reagents and environmentally friendly conditions. chemicalbook.com
Tandem reactions that form multiple bonds in a single operation are particularly attractive. Electrochemical methods have been developed for the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines, offering a more environmentally benign approach.
Regioselective Functionalization Techniques for Halogenated Imidazo[1,2-a]pyridines
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. The electronic nature of the imidazo[1,2-a]pyridine ring makes the C-3 position particularly susceptible to electrophilic and radical attack.
C-H Functionalization Strategies
The presence of a bromine atom at the C-7 position and a fluorine atom at the C-3 position in this compound would significantly influence the regioselectivity of further C-H functionalization reactions. However, direct C-H functionalization of a pre-fluorinated imidazo[1,2-a]pyridine at the C-3 position is not the typical approach. More commonly, the C-3 position is functionalized directly.
For halogenated imidazo[1,2-a]pyridines, C-H functionalization can be directed to other positions on the ring. For example, C-H arylation has been demonstrated on various positions of the imidazo[1,2-a]pyridine core, depending on the directing groups and reaction conditions.
In recent years, visible-light photoredox catalysis has emerged as a mild and powerful method for the C-H functionalization of a wide range of organic molecules, including imidazo[1,2-a]pyridines. nih.govresearchgate.netnih.govresearchgate.netmdpi.com These reactions often proceed via radical intermediates, enabling transformations that are complementary to traditional ionic pathways.
The C-3 position of imidazo[1,2-a]pyridines is readily functionalized under visible-light-mediated conditions. A variety of functional groups, including fluoroalkyl, azolyl, and aminoalkyl groups, can be introduced at this position. nih.govrsc.org For instance, the visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides proceeds efficiently at room temperature. nih.gov Similarly, trifluoromethylation of the C-3 position can be achieved using sodium triflinate or other trifluoromethyl sources in the presence of a suitable photocatalyst. nih.gov
While the direct C-H functionalization of this compound using visible light is not specifically documented, the extensive research on other substituted imidazo[1,2-a]pyridines provides a strong basis for predicting the feasibility of such transformations. The electron-rich nature of the C-3 position generally directs radical attack to this site.
Table 2: Examples of Visible Light-Induced C-3 Functionalization of Imidazo[1,2-a]pyridines
| Substrate | Reagent | Photocatalyst | Functional Group Introduced | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | Perfluoroalkyl iodides | Not specified (EDA complex) | Perfluoroalkyl | nih.gov |
| Imidazo[1,2-a]pyridines | 1,1,1-trifluoro-2-iodoethane | fac-Ir(ppy)3 | Trifluoroethyl | nih.gov |
| Imidazo[1,2-a]pyridines | N-Aryl glycines | None (photosensitizer-free) | Aminoalkyl | nih.gov |
| Imidazo[1,2-a]pyridines | 2-Bromoazoles | Ir(ppy)2(dtbbpy)PF6 | Azolyl | rsc.org |
Ultrasound-Assisted Functionalization
Ultrasonic irradiation has emerged as a powerful tool in modern synthetic chemistry, offering enhanced reaction rates and yields under environmentally benign conditions. nih.govacs.org This technique utilizes the phenomenon of acoustic cavitation to generate localized high-pressure and high-temperature zones, which can significantly accelerate chemical reactions. nih.gov
One notable application is the ultrasound-assisted C-H functionalization of ketones for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgthieme-connect.com A protocol using a potassium iodide (KI)/tert-butyl hydroperoxide (TBHP) catalytic system in water has been developed. organic-chemistry.orgthieme-connect.com This method is metal-free, does not require a base, and proceeds under mild conditions, offering broad functional-group compatibility and excellent yields, sometimes as high as 97% in just four minutes. organic-chemistry.orgthieme-connect.com The reaction is scalable and represents a practical and cost-effective alternative to conventional methods. organic-chemistry.org
Ultrasound has also been successfully employed for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. nih.govacs.org A metal-free and environmentally friendly method uses molecular iodine (I₂) with TBHP as the oxidant in a green solvent like ethanol (B145695). nih.govacs.org Compared to conventional heating, ultrasound acceleration dramatically improves reaction efficiency and maximizes iodine atom economy. nih.govacs.org This approach has a wide substrate scope, tolerating various functional groups on the imidazo[1,2-a]pyridine core. nih.gov
| Reaction Type | Catalyst/Reagents | Solvent | Key Advantages | Yields |
|---|---|---|---|---|
| C-H Functionalization of Ketones | KI / TBHP | Water | Metal-free, base-free, rapid (minutes) | Up to 97% organic-chemistry.orgthieme-connect.com |
| C3-Iodination | I₂ / TBHP | Ethanol | Metal-free, improved efficiency, atom economy | Moderate to good nih.gov |
Introduction of Fluorine and Bromine via Directed Synthetic Routes
The synthesis of specifically halogenated imidazo[1,2-a]pyridines like this compound requires precise control over the introduction of halogen atoms. The most common route for synthesizing the core imidazo[1,2-a]pyridine structure involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. sci-hub.se For the target compound, this would typically involve a reaction starting with a 2-amino-4-bromopyridine (B18318) derivative.
The introduction of bromine at the C7 position is often achieved by starting with a correspondingly substituted 2-aminopyridine. For instance, the synthesis of 7-substituted imidazo[1,2-a]pyridines can begin with 4-bromo-2-aminopyridine.
Fluorine introduction, particularly at the C3 position, can be more challenging. While general methods for C3-halogenation exist, direct fluorination is less common. Often, the fluorine atom is incorporated into one of the building blocks before the cyclization reaction.
Transition Metal-Catalyzed Functionalizations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of C-H functionalization and cross-coupling reactions on the imidazo[1,2-a]pyridine scaffold. rsc.orgresearchgate.net These methods are pivotal for creating diverse libraries of compounds for drug discovery.
Palladium-catalyzed reactions are widely used for the site-selective functionalization of imidazo[1,2-a]pyridines. rsc.org For example, Pd(II) catalysis can achieve C8-alkenylation with olefinic substrates. rsc.org Palladium catalysts are also effective for Suzuki-Miyaura cross-coupling reactions, which can be used to introduce aryl or vinyl groups at halogenated positions, such as the C7-bromo position of the target compound. nih.gov One-pot sequential reactions combining Suzuki cross-coupling with direct C-H functionalization have been developed to create polysubstituted imidazo[1,2-a]pyrazines, a related class of compounds. nih.gov
Copper-catalyzed reactions offer an efficient and often more economical alternative. organic-chemistry.org Cu(I) catalysts, such as CuI or CuBr, are used in aerobic oxidative syntheses of imidazo[1,2-a]pyridines from 2-aminopyridines and various partners like acetophenones, nitroolefins, or ketoxime acetates. organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions often use air as a green oxidant. organic-chemistry.orgnih.gov Copper-catalyzed domino A³-coupling reactions in aqueous micellar media provide an environmentally sustainable route to 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org Copper catalysis is also employed for C3-arylation using aryl iodides, bromides, and triflates. researchgate.net
Other transition metals like Yttrium(III) triflate (Y(OTf)₃) have been shown to catalyze three-component aza-Friedel–Crafts reactions for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com
| Metal Catalyst | Reaction Type | Position Functionalized | Key Features |
|---|---|---|---|
| Palladium (Pd) | C-H Olefination, Suzuki Coupling | C8, C3/C6 | High site-selectivity, sequential one-pot reactions rsc.orgnih.gov |
| Copper (Cu) | Aerobic Oxidation, A³-Coupling, C3-Arylation | Core Synthesis, C3 | Uses air as oxidant, green media, economical organic-chemistry.orgacs.orgresearchgate.net |
| Yttrium (Y) | Aza-Friedel–Crafts Alkylation | C3 | Three-component reaction, high atomic economy mdpi.com |
Metal-Free Synthetic Protocols
Growing concerns about the environmental impact and cost of transition metals have spurred the development of metal-free synthetic methods. bohrium.comcolab.ws These protocols often rely on radical pathways or catalysis by non-metallic elements like iodine. researchgate.netrsc.org
Direct C-H functionalization of imidazo[1,2-a]pyridines can be achieved under transition-metal-free conditions. bohrium.comcolab.ws For instance, a novel method for the regioselective iodination at the C3 position uses molecular iodine and an oxidant in a green solvent, often accelerated by ultrasound. bohrium.com
Three-component reactions for the construction of the imidazo[1,2-a]pyridine core have been developed that are completely metal-free. nih.gov One such approach allows for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols. nih.gov Other metal-free protocols involve the condensation of 2-aminopyridines with various partners, such as nitroalkenes, catalyzed by iodine with aqueous hydrogen peroxide as the terminal oxidant. nih.gov Cross-dehydrogenative coupling reactions under metal-free conditions have also been reported for the C3-heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives. rsc.org Furthermore, base-promoted annulation of 2-arylimidazo[1,2-a]pyridines with benzyne (B1209423) precursors provides access to fused polycyclic systems without any transition metal. rsc.org
Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to reduce environmental impact. nih.govacs.org Key strategies include the use of green solvents, alternative energy sources like microwaves and ultrasound, and the development of one-pot, multi-component reactions (MCRs). organic-chemistry.orgmdpi.comnih.gov
Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. sci-hub.semdpi.comsciforum.netacs.org The synthesis of imidazo[1,2-a]pyridines from phenacyl bromides and 2-aminopyridine can be completed in as little as 60 seconds. sci-hub.se Microwave irradiation is frequently used in one-pot, sequential reactions, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), to build complex heterocyclic systems. mdpi.comsciforum.netrsc.org
The use of green solvents like water or ethanol is another important aspect. organic-chemistry.orgacs.orgnih.gov Copper-catalyzed A³-coupling reactions have been successfully performed in aqueous micellar media using surfactants like sodium dodecyl sulfate (B86663) (SDS). acs.org Ultrasound-assisted syntheses are often conducted in water, avoiding the need for toxic organic solvents. organic-chemistry.orgthieme-connect.comresearchgate.netthieme-connect.com
Multi-component reactions (MCRs) , such as the Groebke–Blackburn–Bienaymé reaction, are inherently green as they combine multiple reactants in a single step, which increases efficiency and atom economy while reducing waste. mdpi.comresearchgate.netmdpi.com These reactions can be performed using green catalysts like ammonium chloride under mild conditions to produce diverse imidazo[1,2-a]pyridine derivatives. sciforum.netmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 7-Bromo-3-fluoroimidazo[1,2-a]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.
The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region, corresponding to the protons at positions C-2, C-5, C-6, and C-8. The fluorine atom at C-3 and the bromine atom at C-7 would exert a significant influence on the chemical shifts and coupling patterns of adjacent protons, aiding in their specific assignment. Similarly, the ¹³C NMR spectrum would reveal seven unique carbon signals, with the carbons directly bonded to the fluorine (C-3) and bromine (C-7) atoms being readily identifiable by their characteristic chemical shifts and, in the case of C-3, a large one-bond carbon-fluorine coupling constant (¹JCF). Furthermore, ¹⁹F NMR spectroscopy would show a single resonance, confirming the presence of the C-3 fluorine substituent.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
|---|---|---|---|---|
| ¹H | H-2 | Aromatic region | Doublet | ³JHF |
| ¹H | H-5 | Aromatic region (downfield) | Doublet | ³JHH |
| ¹H | H-6 | Aromatic region | Doublet of doublets | ³JHH, ⁴JHH |
| ¹H | H-8 | Aromatic region | Singlet (broad) or small doublet | ⁴JHH |
| ¹³C | C-2, C-3, C-5, C-6, C-7, C-8a, C-9 | Aromatic region | - | ¹JCF for C-3; JCCF for C-2, C-8a |
| ¹⁹F | F-3 | Typical range for aryl fluorides | Doublet | ³JFH |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₇H₄BrFN₂), HRMS would provide an experimental mass that can be compared to the calculated theoretical mass. guidechem.comsigmaaldrich.com The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and its protonated form [M+H]⁺, appearing as two peaks of nearly equal intensity separated by approximately 2 Da. This pattern is a definitive signature for a monobrominated compound.
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₇H₅⁷⁹BrFN₂]⁺ | ⁷⁹Br | 214.9620 |
| [C₇H₅⁸¹BrFN₂]⁺ | ⁸¹Br | 216.9599 |
Application of X-ray Crystallography for Solid-State Structure Analysis
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the fused ring system and detail how the molecules pack in the crystal lattice, revealing any intermolecular interactions such as halogen bonding or π-stacking. Though a specific structure for this compound is not detailed in the literature, analysis of related imidazo[1,2-a]pyridine (B132010) derivatives demonstrates the power of this technique to provide definitive structural proof.
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Final R indices | A measure of the quality of the fit between the calculated and observed diffraction data. |
Computational and Theoretical Investigations of 7 Bromo 3 Fluoroimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels, which in turn dictate the molecule's reactivity and stability. researchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can predict structural parameters and electronic properties. nih.gov For the imidazo[1,2-a]pyridine (B132010) scaffold, methods like B3LYP with a 6-311G(d,p) basis set are commonly employed to determine bond lengths, bond angles, and dihedral angles. nih.govscirp.org
Another key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov In a typical imidazo[1,2-a]pyridine derivative, negative potential is often localized around the nitrogen atoms, while positive potential is associated with the hydrogen atoms. nih.gov
Interactive Table: Predicted Structural Parameters for 7-Bromo-3-fluoroimidazo[1,2-a]pyridine based on DFT Calculations
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C-C (pyridine ring) | ~1.37 - 1.40 Å | |
| C-N (imidazole ring) | ~1.32 - 1.39 Å | |
| C-Br | ~1.89 Å | |
| C-F | ~1.35 Å | |
| Bond Angles | ||
| C-N-C (imidazole) | ~108° | |
| C-C-C (pyridine) | ~120° | |
| C-C-Br | ~119° | |
| Dihedral Angles | ||
| Planarity of rings | Nearly planar |
Note: These values are illustrative and based on DFT calculations performed on structurally similar imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
Molecular orbital analysis, particularly the study of the Frontier Molecular Orbitals (FMOs), is crucial for understanding a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the electron-accepting capability. nih.gov
Interactive Table: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Predicted Value | Significance |
| HOMO Energy (EHOMO) | - | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy (ELUMO) | - | ~ -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.3 eV | Reactivity and Stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.85 eV | Electron attraction |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.65 eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 2.79 eV | Electrophilic nature |
Note: These values are illustrative, derived from typical results for halogenated imidazo[1,2-a]pyridine systems in DFT studies. nih.govnih.gov
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions
Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment. openpharmaceuticalsciencesjournal.com MD simulations track the movements of atoms in a molecule over time, allowing for the exploration of different conformations and the assessment of the stability of molecular complexes. researchgate.net For compounds like this compound, MD simulations can be used to study its stability in an aqueous solution or to model its interaction within the active site of a target protein. openpharmaceuticalsciencesjournal.comresearchgate.net These simulations can confirm the stability of a binding pose predicted by molecular docking and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. openpharmaceuticalsciencesjournal.comnih.gov
In Silico Prediction of Molecular Descriptors and Profiles Relevant to Biological Interactions
In silico tools are invaluable for predicting the pharmacokinetic properties of a molecule, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Programs like QikProp can calculate a wide range of molecular descriptors that are critical for a compound's potential as a drug candidate. researchgate.net These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict if a compound has drug-like properties and is likely to be orally bioavailable.
Interactive Table: Predicted ADME-Relevant Molecular Descriptors for this compound
| Descriptor | Predicted Value | Acceptable Range (for 95% of drugs) | Lipinski's Rule of Five |
| Molecular Weight (MW) | 215.02 | 130.0 - 725.0 | < 500 |
| LogP (octanol/water) | ~ 2.1 | -2.0 - 6.5 | ≤ 5 |
| H-bond Donors | 0 | 0.0 - 6.0 | ≤ 5 |
| H-bond Acceptors | 2 | 2.0 - 20.0 | ≤ 10 |
| Polar Surface Area (PSA) | ~ 29.0 Ų | 7.0 - 200.0 | - |
| Predicted Human Oral Absorption | > 80% (High) | > 80% is high | - |
Note: The molecular formula is C₇H₄BrFN₂. Predicted values are based on computational models and analysis of similar heterocyclic compounds. researchgate.net
Theoretical Studies of Adsorption and Surface Interactions
Theoretical studies, often employing DFT, are used to investigate the interaction of molecules with surfaces, which is relevant for applications in materials science and catalysis. researchgate.netnih.gov Such studies can model the adsorption of this compound onto various surfaces, such as metals or graphene. dntb.gov.uaresearchgate.net Key parameters determined from these calculations include the adsorption energy (E_ads), which indicates the strength of the interaction, and the optimal adsorption geometry. semanticscholar.org A large negative adsorption energy typically signifies strong chemisorption, involving the formation of chemical bonds between the molecule and the surface, whereas a smaller value suggests weaker physisorption, dominated by van der Waals forces. semanticscholar.org Analysis of electron density difference plots can further reveal the extent of charge transfer occurring between the adsorbate and the substrate. nih.gov
Structure Activity Relationship Sar and Mechanistic Studies of Halogenated Imidazo 1,2 a Pyridines
Methodological Frameworks for SAR Analysis of Imidazo[1,2-a]pyridine (B132010) Derivatives
The elucidation of SAR for imidazo[1,2-a]pyridine derivatives involves a multi-faceted approach combining synthetic chemistry, biological assays, and computational modeling. A primary method involves the systematic synthesis of a series of analogs where substituents at various positions on the scaffold are modified. nih.govnih.gov This allows researchers to probe the effects of different functional groups on a compound's activity.
Biological evaluation is central to SAR studies. This typically begins with in vitro screening to determine the compound's potency, often measured as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). nih.govnih.gov For instance, in the development of ligands for beta-amyloid plaques, competitive binding studies were used to determine the Ki values of new imidazo[1,2-a]pyridine derivatives. nih.gov Cellular assays are then employed to assess the compound's effect in a more complex biological environment, such as its ability to inhibit cancer cell proliferation or modulate specific signaling pathways. nih.govnih.gov
Advanced biophysical techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) can provide quantitative data on binding kinetics and affinity. researchgate.net To rationalize the experimental findings, computational methods such as molecular docking are frequently used. These in silico techniques predict how a ligand might bind to the active site of a target protein, offering insights into key interactions that drive its biological activity. nih.gov
Impact of Halogen Substituents (Bromine and Fluorine) on Molecular Recognition and Binding Affinity
The nature and position of halogen substituents on the imidazo[1,2-a]pyridine ring are critical determinants of molecular recognition and binding affinity. nih.govacs.org Fluorine is often incorporated to improve metabolic stability and alter physicochemical properties like lipophilicity and pKa, while larger halogens like bromine are frequently used to enhance potency and selectivity. nih.govacs.org
The electronic properties of halogens enable specific non-covalent interactions with protein targets. Halogen bonds, which occur between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site on the protein, are increasingly recognized as important for ligand binding. nih.govsemanticscholar.org Fluorine, being highly electronegative, can also participate in hydrogen bonding. nih.gov These interactions, in addition to hydrophobic and van der Waals forces, guide the orientation of the ligand within the binding pocket, thereby influencing its affinity and specificity.
| Substituent | Position | Observed Impact on Activity/Binding | Potential Interactions | Reference Compound Class |
|---|---|---|---|---|
| Bromo | C6 | High binding affinity (Ki = 10 nM) | Halogen bonding, hydrophobic interactions | Beta-amyloid imaging agents nih.gov |
| Bromo | General | Important for overall potency | Enhanced binding affinity, selectivity | PI3 Kinase inhibitors researchgate.net |
| Fluoro | C8 | Acts as a bioisosteric replacement for a nitrogen atom | Modulates physicochemical properties | GABA(A) receptor modulators nih.gov |
| Chloro | C7 | Diminished activity compared to methyl group | Steric or electronic effects disfavoring binding | Antitubercular agents nih.gov |
Investigation of Compound-Target Interactions
Understanding how 7-Bromo-3-fluoroimidazo[1,2-a]pyridine and related compounds interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action.
Halogenated imidazo[1,2-a]pyridines have been identified as inhibitors of various enzymes. For example, derivatives of this scaffold have shown potent inhibitory activity against PI3 kinase p110α, a key target in cancer therapy. researchgate.net Other derivatives have been developed as inhibitors of Never in mitosis A (NIMA)-related kinase 2 (Nek2), another enzyme implicated in cancer. nih.gov The mechanism often involves the compound binding to the enzyme's active site, preventing the natural substrate from binding and thereby blocking its catalytic activity. The specific substitutions on the imidazo[1,2-a]pyridine ring dictate the selectivity and potency against different enzyme isoforms.
| Compound Class | Target Enzyme | Key SAR Finding | Example Activity |
|---|---|---|---|
| Thiazole-substituted imidazo[1,2-a]pyridines | PI3K p110α | Potent and highly selective inhibition | IC50 = 0.0028 µM researchgate.net |
| Substituted imidazo[1,2-a]pyridines | Nek2 | Specific substitutions led to high potency | IC50 = 38 nM nih.gov |
| 2-Arylideneimidazo[1,2-a]pyridinones | Topoisomerase IIα | Acted as selective poisons with high efficiency | More potent than etoposide (B1684455) nih.gov |
| Imidazo[1,2-a]pyridines | AMPK | Acted as potent activators | EC50 = 11.0 nM nih.gov |
The binding of imidazo[1,2-a]pyridine derivatives within a protein's active site is stabilized by a network of non-covalent interactions. Molecular docking studies have provided significant insights into these binding modes. Hydrogen bonds are commonly observed between the heterocyclic core or its substituents and key amino acid residues. nih.gov For instance, an AMPK activator based on this scaffold was shown to form hydrogen bonds with Asn111 and Lys29 in the active site. nih.gov
The enzymatic inhibition and binding interactions of imidazo[1,2-a]pyridines translate into diverse cellular effects. Many derivatives exhibit potent anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.gov One study demonstrated that a novel imidazo[1,2-a]pyridine derivative induced cell cycle arrest by increasing the levels of tumor suppressor proteins p53 and p21. nih.gov The same compound triggered the extrinsic apoptosis pathway, evidenced by the activation of caspases 7 and 8. nih.gov
These compounds can also modulate critical cellular signaling pathways. Certain derivatives have been shown to suppress the STAT3/NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer. nih.gov This modulation can lead to a reduction in the expression of inflammatory proteins like iNOS and COX-2. nih.gov Additionally, some imidazo[1,2-a]pyridines can exert protective effects by reducing levels of reactive oxygen species (ROS) in cells under high-glucose stress, suggesting a potential role in managing diabetic complications. nih.gov
Scaffold Hopping and Design Strategies Based on SAR Insights
SAR data is instrumental in guiding further drug design, including the strategy of scaffold hopping. This approach involves replacing the central molecular core of a known active compound with a different, isofunctional scaffold while retaining key binding interactions. The imidazo[1,2-a]pyridine framework has been successfully identified as a novel scaffold by hopping from other known active structures, such as pyridones and aurones. nih.govnih.gov
This strategy can lead to the discovery of new chemical entities with improved drug-like properties, such as enhanced metabolic stability, better selectivity, or reduced lipophilicity. acs.org For example, a scaffold hopping exercise from a triazolopyridine core to an imidazopyrazinone core resulted in a new series of compounds with more balanced in vitro clearance. acs.org The deep understanding of SAR for the original scaffold allows medicinal chemists to rationally design the new series, ensuring that the essential substituent vectors and pharmacophoric features are maintained. acs.org The imidazo[1,2-a]pyridine scaffold itself is often used as a starting point for optimization due to its favorable chemical and biological characteristics. researchgate.net
Q & A
Basic Research: How can I optimize the synthesis of 7-Bromo-3-fluoroimidazo[1,2-a]pyridine?
Answer:
The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine scaffold. A common method includes:
- Step 1 : Start with 3-fluoroimidazo[1,2-a]pyridine.
- Step 2 : Brominate at the 7-position using bromine in acetic acid under an inert atmosphere (e.g., nitrogen) to minimize side reactions .
- Optimization Tips : Adjust reaction temperature (50–70°C) and stoichiometry (1.2–1.5 eq Br₂) to balance yield and purity. Monitor reaction progress via TLC or HPLC.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Basic Research: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography : Employ silica gel with a hexane:ethyl acetate (4:1 to 2:1) eluent system. Collect fractions showing a single spot on TLC (Rf ≈ 0.3–0.4) .
- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C for 12 hours. Yield improvements (~85%) are achievable with slow cooling .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (characteristic peaks: δ 8.2–8.6 ppm for aromatic protons) .
Advanced Research: How does the fluorine substituent influence regioselective functionalization of the imidazo[1,2-a]pyridine core?
Answer:
The 3-fluoro group directs electrophilic substitution to the 7-position due to its electron-withdrawing effect.
- Mechanistic Insight : Fluorine increases the electrophilicity of adjacent carbons, favoring bromination at the 7-position over the 5- or 8-positions .
- Experimental Validation : Compare reaction outcomes using ³⁵S-radiotracer studies or DFT calculations to map electron density distribution .
Advanced Research: How to resolve contradictions in NMR data for halogenated imidazo[1,2-a]pyridines?
Answer:
Discrepancies often arise from tautomerism or solvent effects.
- Case Study : For this compound, observe splitting in ¹⁹F NMR (δ −110 to −120 ppm) to confirm fluorine’s position. Use 2D NMR (COSY, HSQC) to assign aromatic protons .
- Mitigation : Record spectra in deuterated DMSO or CDCl₃ and compare with computational predictions (e.g., Gaussian09) .
Advanced Research: What biological assays are suitable for studying this compound’s activity?
Answer:
- Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM indicate high potency .
- Receptor Binding : Use surface plasmon resonance (SPR) to measure affinity for G-protein-coupled receptors (GPCRs). A response unit (RU) >50 suggests strong binding .
- Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells after 24-hour exposure .
Advanced Research: How to characterize degradation products of this compound under acidic conditions?
Answer:
- Forced Degradation : Reflux the compound in 0.1 M HCl at 60°C for 48 hours.
- Analysis : Use UPLC-QTOF-MS to identify major degradants (e.g., debrominated or hydrolyzed derivatives). Match fragmentation patterns with PubChem databases .
- Stabilization : Add antioxidants (e.g., BHT) or store in amber vials under argon to suppress photolytic/oxidative degradation .
Advanced Research: What computational tools predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Use Gaussian09 to model Suzuki-Miyaura coupling with phenylboronic acid. Calculate activation energies (ΔG‡) for Pd-catalyzed pathways .
- Docking Studies : Simulate interactions with catalytic intermediates (e.g., Pd⁰/Pd²⁺) using AutoDock Vina. A binding energy <−7 kcal/mol suggests favorable reactivity .
Advanced Research: How to design analogs of this compound for improved pharmacokinetics?
Answer:
- Structural Modifications : Replace bromine with iodine for enhanced lipophilicity (clogP ↑0.5) or introduce methyl groups at the 2-position to block metabolic sites .
- ADME Profiling : Use SwissADME to predict bioavailability (%F >30) and CYP450 inhibition. Prioritize analogs with low topological polar surface area (TPSA <60 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
